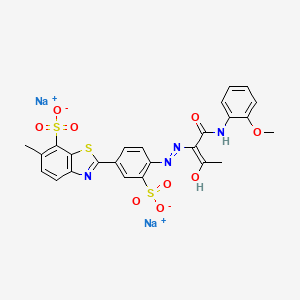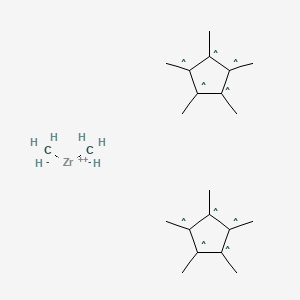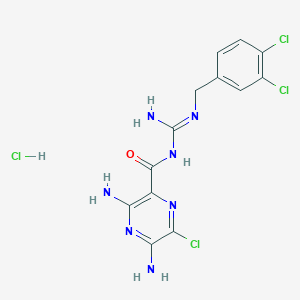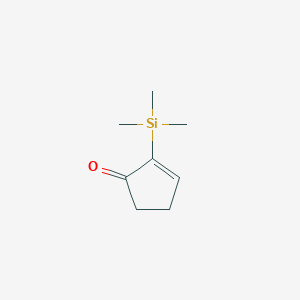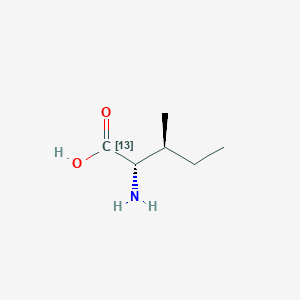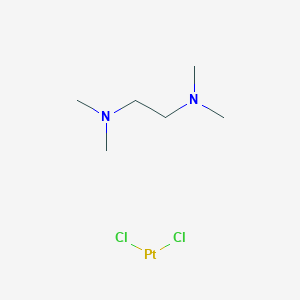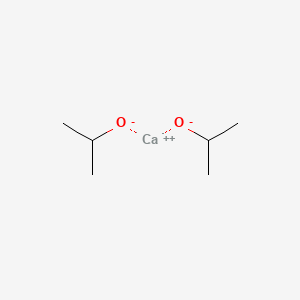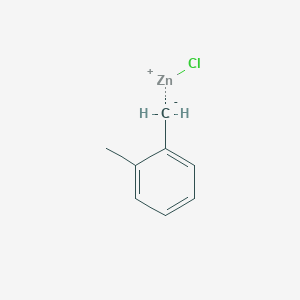
chlorozinc(1+);1-methanidyl-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);1-methanidyl-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction typically involves the following steps:
- Dissolution of zinc in tetrahydrofuran.
- Addition of 2-methylbenzyl chloride to the zinc solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Chlorozinc(1+);1-methanidyl-2-methylbenzene undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon bonds, leading to various substituted benzyl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
Chlorozinc(1+);1-methanidyl-2-methylbenzene has several scientific research applications, including:
Organic synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal chemistry: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: The compound is used in the preparation of functional materials and polymers.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of chlorozinc(1+);1-methanidyl-2-methylbenzene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles. The pathways involved typically include nucleophilic addition or substitution reactions .
類似化合物との比較
Similar Compounds
Benzylzinc chloride: Similar in structure but without the methyl group on the benzene ring.
Phenylzinc chloride: Contains a phenyl group instead of a methyl-substituted benzyl group.
Uniqueness
Chlorozinc(1+);1-methanidyl-2-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs .
特性
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVRUXTFONBAT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
